3-Bromonaphthalene-2,7-diol

Descripción general

Descripción

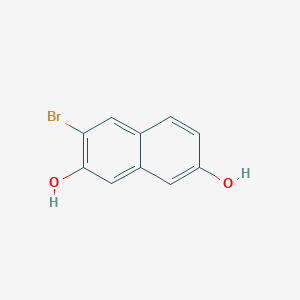

3-Bromonaphthalene-2,7-diol: is an organic compound with the molecular formula C10H7BrO2 It is a derivative of naphthalene, where two hydroxyl groups are positioned at the 2nd and 7th positions, and a bromine atom is attached at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Bromonaphthalene-2,7-diol typically involves the bromination of naphthalene derivatives followed by hydroxylation. One common method includes:

Bromination: Naphthalene is first brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.

Hydroxylation: The brominated naphthalene is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide under controlled conditions to introduce the hydroxyl groups at the 2nd and 7th positions.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Bromonaphthalene-2,7-diol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

Oxidation: Quinones or other oxidized naphthalene derivatives.

Reduction: Dihydro derivatives of this compound.

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Research indicates that 3-Bromonaphthalene-2,7-diol exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes (CYPs) such as CYP1A2. This property suggests potential applications in drug metabolism studies and the development of pharmaceuticals aimed at modulating enzyme activity.

Antioxidant Activity

In vitro studies have demonstrated that this compound possesses antioxidant properties, effectively scavenging free radicals. This characteristic indicates its potential use in therapeutic applications for conditions associated with oxidative stress .

Material Science

Due to its unique electronic properties, this compound is explored for use in organic electronic materials. Its ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Biological Studies

The compound has been investigated for its interactions with various proteins and enzymes, highlighting its potential role as a molecular probe in biological systems. Its structure allows it to form hydrogen bonds, which may facilitate binding to target biomolecules .

Case Study 1: Inhibition of Cytochrome P450 Enzymes

A study demonstrated that this compound effectively inhibits CYP1A2 activity. This finding supports its potential as a lead compound for developing drugs that modify drug metabolism pathways .

Case Study 2: Antioxidant Properties

In another investigation assessing antioxidant capacity, this compound was shown to scavenge free radicals effectively. Such properties indicate its viability for therapeutic use in diseases characterized by oxidative damage .

Mecanismo De Acción

The mechanism of action of 3-Bromonaphthalene-2,7-diol involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to the formation of hydrogen bonds, halogen bonds, and other non-covalent interactions with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

2,7-Dihydroxynaphthalene: Similar to 3-Bromonaphthalene-2,7-diol but lacks the bromine atom.

3-Bromo-1,2-dihydroxynaphthalene: Another brominated naphthalene derivative with hydroxyl groups at different positions.

1,3-Dibromo-2,7-dihydroxynaphthalene: Contains two bromine atoms and two hydroxyl groups.

Uniqueness:

This compound is unique due to the specific positioning of its bromine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating hydroxyl groups and an electron-withdrawing bromine atom allows for versatile chemical transformations and interactions.

Actividad Biológica

3-Bromonaphthalene-2,7-diol (3-Br-NDI) is an organic compound with significant biological activity, primarily due to its structural features, which include a bromine atom and two hydroxyl groups on a naphthalene backbone. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₇BrO₂

- Molecular Weight : 227.07 g/mol

- Structure : The compound features a bromine atom at the 3-position and hydroxyl groups at the 2 and 7 positions of the naphthalene ring.

The presence of these functional groups significantly influences its reactivity and biological interactions. The hydroxyl groups are particularly noteworthy for their potential antioxidant properties, which may allow the compound to scavenge free radicals and mitigate oxidative stress in biological systems.

Inhibition of Cytochrome P450 Enzymes

One of the most critical aspects of 3-Br-NDI's biological activity is its ability to inhibit cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are essential for drug metabolism, meaning that 3-Br-NDI could influence the pharmacokinetics of other drugs when co-administered. This inhibition suggests potential drug-drug interactions that warrant further investigation in pharmacological studies .

Antioxidant Properties

The compound's hydroxyl groups not only contribute to its solubility but also enhance its potential as an antioxidant. Research indicates that compounds with similar structures can effectively scavenge free radicals, thereby reducing oxidative damage in cells. This property may have implications for therapeutic applications in diseases characterized by oxidative stress .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Br-NDI, a comparison with structurally related compounds is useful. The following table summarizes key features:

| Compound Name | Bromination Positions | Hydroxyl Groups | Biological Activity |

|---|---|---|---|

| This compound | 3 | 2 | Inhibits CYP1A2, CYP2C19; antioxidant |

| Naphthalene-2,7-diol | None | 2 | Baseline activity |

| 1-Bromonaphthalene | 1 | None | Different reactivity |

| 3,6-Dibromonaphthalene-2,7-diol | 3 & 6 | 2 | More halogenated; altered reactivity |

This comparison illustrates how variations in bromination affect both chemical properties and biological activities of these compounds. Each derivative presents unique characteristics that can be exploited for specific applications in research and industry .

Study on Drug Metabolism

In a study examining the effects of various compounds on cytochrome P450 enzymes, researchers found that 3-Br-NDI significantly inhibited CYP1A2 activity. This finding suggests that it could alter the metabolism of drugs processed by this enzyme, necessitating caution in clinical settings where polypharmacy is common .

Antioxidant Activity Assessment

Another study evaluated the antioxidant capacity of several naphthalene derivatives, including 3-Br-NDI. The results indicated that this compound exhibited a notable ability to reduce oxidative stress markers in vitro, supporting its potential use as a therapeutic agent against diseases linked to oxidative damage .

Propiedades

IUPAC Name |

3-bromonaphthalene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c11-9-4-6-1-2-8(12)3-7(6)5-10(9)13/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGIPELWHJKROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.